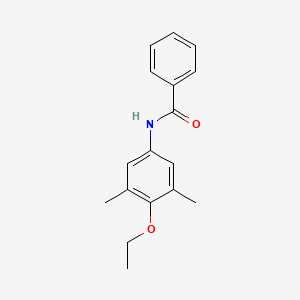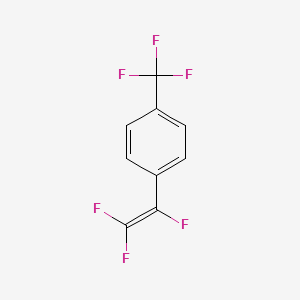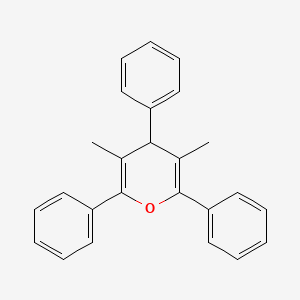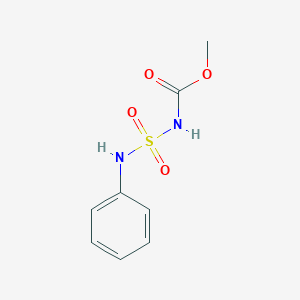![molecular formula C10H16O2S2 B14348243 1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione CAS No. 93272-91-4](/img/structure/B14348243.png)
1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[320]heptane-2,2-dione is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
The synthesis of 1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione involves several steps, starting with the preparation of the bicyclic core. The synthetic route typically includes:
Formation of the Bicyclic Core: This can be achieved through a [2+2] cycloaddition reaction, where suitable precursors are reacted under specific conditions to form the bicyclic structure.
Introduction of Functional Groups: The ethenyl and ethylsulfanyl groups are introduced through subsequent reactions, such as alkylation or addition reactions, under controlled conditions.
Oxidation and Reduction Steps: These steps are necessary to achieve the desired oxidation state of the sulfur atom and to introduce the dione functionality.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.
Análisis De Reacciones Químicas
1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The ethenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex polycyclic structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane: Known for its rigid structure and use in organic synthesis.
Bicyclo[3.2.0]heptane: Similar in structure but with different functional groups and reactivity.
3-Oxabicyclo[3.2.0]heptane-2,4-dione: Used in cycloaddition reactions and as a building block for complex molecules.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Propiedades
Número CAS |
93272-91-4 |
|---|---|
Fórmula molecular |
C10H16O2S2 |
Peso molecular |
232.4 g/mol |
Nombre IUPAC |
1-ethenyl-4-ethylsulfanyl-2λ6-thiabicyclo[3.2.0]heptane 2,2-dioxide |
InChI |
InChI=1S/C10H16O2S2/c1-3-10-6-5-8(10)9(13-4-2)7-14(10,11)12/h3,8-9H,1,4-7H2,2H3 |
Clave InChI |
IQRKXIGUPTUGHO-UHFFFAOYSA-N |
SMILES canónico |
CCSC1CS(=O)(=O)C2(C1CC2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)




![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)




